4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a special chemical offered by BOC Sciences . It has a CAS number of 886364-30-3 .
Molecular Structure Analysis
The molecular formula of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is C14H19BrN2O2 . Its molecular weight is 327.22 .Scientific Research Applications
1. Anti-Cancer Agents
- Summary of Application: This compound is similar to 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have shown high anti-tumor activity. These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
2. Synthesis of Indole Derivatives
- Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results: Indoles, both natural and synthetic, show various biologically vital properties .
3. Proteomics Research
- Summary of Application: “4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a biochemical used in proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not provided in the source .
- Results: The specific results or outcomes obtained from the use of this compound in proteomics research are not provided in the source .
4. Antidepressant Molecules Synthesis
- Summary of Application: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
- Methods of Application: The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
5. Special Chemicals
- Summary of Application: “4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a special chemical provided by BOC Sciences .
- Methods of Application: The specific methods of application in special chemicals are not provided in the source .
- Results: The specific results or outcomes obtained from the use of this compound in special chemicals are not provided in the source .
6. Synthesis of Piperidine Derivatives
- Summary of Application: Piperidine derivatives are significant in the synthesis of various pharmaceuticals .
- Methods of Application: The synthesis involves different procedures, including the introduction of bromo and dimethylphenoxy groups .
- Results: Piperidine derivatives have shown effectiveness in various pharmaceutical applications .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVPYZXTUZWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649620 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-30-3 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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